REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O)C>[Pd].C(O)C>[CH3:13][C:12]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:7]=1[NH:6][CH2:5][C:4](=[O:3])[NH:14]2
|
Name
|
|
Quantity
|
675 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC1=C(C=CC=C1C)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20°-25°
|
Type
|
CUSTOM
|
Details
|
for 3.5 hr
|
Duration
|
3.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the residue washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates are concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2NCC(NC2=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |